molecular formula C19H22BrN3O7S B2486643 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide CAS No. 392236-39-4

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide

Cat. No.: B2486643
CAS No.: 392236-39-4
M. Wt: 516.36
InChI Key: AKEAAOIKQBCZOM-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group and a 2-bromo-5-nitrophenyl group. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Sulfamoyl Group: The bis(2-methoxyethyl)sulfamoyl group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with the benzamide under basic conditions.

    Bromination and Nitration: The 2-bromo-5-nitrophenyl group is introduced through sequential bromination and nitration reactions. Bromination is typically achieved using bromine or N-bromosuccinimide (NBS), while nitration is carried out using a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts, which may reduce the nitro group to an amine.

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide depends on its specific application:

    Biochemical Interactions: The compound may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, or covalent bonding, affecting their function.

    Therapeutic Effects: In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in disease processes, such as inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-chloro-5-nitrophenyl)benzamide: Similar structure but with a chlorine atom instead of bromine.

    4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide is unique due to the combination of its sulfamoyl, bromine, and nitro functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing from diverse research studies.

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C23H28BrN3O6S2
  • Molecular Weight : 540.54 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved through bromination and subsequent coupling with benzamide derivatives.
  • Use of Catalysts : Specific catalysts and controlled reaction conditions are essential for achieving high yields and purity.
  • Industrial Production : Optimization techniques such as continuous flow reactors may be employed for large-scale production.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate their activities, leading to diverse biological effects such as:

  • Antimicrobial Activity : It has been investigated for its potential to inhibit bacterial growth.
  • Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells by disrupting tubulin polymerization, thereby preventing cell division .
  • Anti-inflammatory Effects : Its sulfamoyl group is known to play a role in reducing inflammation.

Case Studies

  • Inhibition of NTPDases : A study highlighted that sulfamoyl-benzamides, including derivatives similar to our compound, exhibited selective inhibition against human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases). The most potent derivative had an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1 .
  • Cytotoxicity Against Cancer Cell Lines : Research indicated that certain sulfamoyl derivatives showed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with one compound demonstrating effective cell cycle arrest .

Comparative Biological Activity

To understand the unique biological profile of this compound, it is useful to compare it with similar compounds:

Compound NameStructureIC50 (μM)Biological Activity
Compound AStructure A2.88 ± 0.13Inhibits h-NTPDase1
Compound BStructure B0.72 ± 0.11Inhibits h-NTPDase3
This compound-Not yet determinedPotential anticancer and antimicrobial

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O7S/c1-29-11-9-22(10-12-30-2)31(27,28)16-6-3-14(4-7-16)19(24)21-18-13-15(23(25)26)5-8-17(18)20/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEAAOIKQBCZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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